3,5-Dimethoxyaniline

Vue d'ensemble

Description

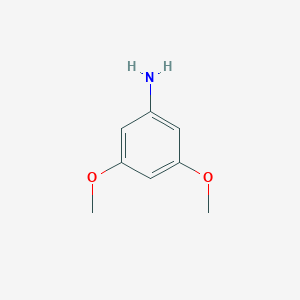

3,5-Dimethoxyaniline is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in organic synthesis and its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,5-Dimethoxyaniline can be synthesized through several methods. One common method involves the reaction of 3,5-dimethoxybenzaldehyde with ammonia or an amine source under reducing conditions. Another method includes the reduction of 3,5-dimethoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid .

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,5-dimethoxynitrobenzene. This process involves the use of a metal catalyst such as palladium on carbon under hydrogen gas at elevated temperatures and pressures .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Dimethoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in 3,5-dimethoxynitrobenzene can be reduced to form this compound.

Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of electron-donating methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of this compound from 3,5-dimethoxynitrobenzene.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

Anticancer Research

One significant application of DMA is in the synthesis of novel anticancer compounds. For instance, a study synthesized N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) using DMA. This compound exhibited notable antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (leukemia). The study found no signs of toxicity in animal models even at high doses, suggesting potential for further development as an anticancer agent .

Synthesis of Benzimidazoles

DMA is also utilized in the synthesis of dimethoxy-activated benzimidazoles. These compounds have shown promise in various biological applications, including antimicrobial and anticancer activities. The process involves the reaction of DMA with various acyl chlorides to produce substituted benzimidazoles .

Conductive Polymers

DMA serves as a precursor for the synthesis of conductive polymers such as poly(3,5-dimethoxyaniline). These polymers are studied for their potential applications in electronic devices due to their electrical conductivity and stability. Research has demonstrated that the oxidation of DMA can lead to polymers with enhanced electrochemical properties, making them suitable for sensors and other electronic applications .

Composite Materials

The incorporation of DMA-derived polymers into composite materials has been explored to improve mechanical properties and thermal stability. For example, studies have shown that blending DMA-based polymers with other materials can enhance their structural integrity while maintaining lightweight characteristics, ideal for aerospace and automotive applications.

Soil Contamination Studies

DMA has been investigated for its potential role in environmental chemistry, particularly in studies related to soil contamination. Its low toxicity levels make it a candidate for evaluating soil screening values (SVs) across Europe, which is crucial for assessing ecological risks associated with chemical pollutants .

Case Studies

Mécanisme D'action

The mechanism of action of 3,5-Dimethoxyaniline involves its interaction with various molecular targets. The methoxy groups enhance its nucleophilicity, allowing it to participate in electrophilic aromatic substitution reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,4-Dimethoxyaniline

- 2,5-Dimethoxyaniline

- 2,4-Dimethoxyaniline

- 3,5-Dimethylaniline

- 3,4,5-Trimethoxyaniline

Uniqueness

3,5-Dimethoxyaniline is unique due to the specific positioning of its methoxy groups, which significantly influences its reactivity and chemical behavior. This positioning makes it particularly useful in certain synthetic applications where regioselectivity is crucial .

Activité Biologique

3,5-Dimethoxyaniline (DMA) is an organic compound that has garnered attention due to its diverse biological activities. This article reviews the biological properties of DMA, including its synthesis, antioxidant, antibacterial, and anticancer activities.

Chemical Structure and Synthesis

This compound is characterized by its two methoxy groups attached to the aniline structure, which significantly influences its reactivity and biological properties. The compound can be synthesized through various methods, including diazotization followed by reduction processes. Notably, DMA has been used as a precursor in synthesizing other biologically active compounds, such as piceatannol .

Antioxidant Activity

Research has demonstrated that DMA exhibits notable antioxidant properties. A study investigating the antioxidant activity of DMA derivatives found that certain derivatives effectively scavenged DPPH radicals. The most potent derivatives showed high radical scavenging activity, indicating that modifications to the DMA structure can enhance its antioxidant capacity .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| 3b | 85 |

| 3c | 90 |

| 3d | 92 |

These findings suggest that DMA and its derivatives could serve as potential antioxidants in therapeutic applications.

Antibacterial Activity

The antibacterial activity of DMA has also been explored. In a comparative study of various aniline derivatives, DMA showed significant inhibitory effects against several bacterial strains. The minimum inhibitory concentration (MIC) values indicated that DMA is effective against common pathogens such as E. coli and Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| Staphylococcus aureus | 25 |

These results highlight the potential of DMA as a candidate for developing antibacterial agents .

Anticancer Activity

The anticancer properties of DMA have been investigated in several studies. One notable research effort focused on the synthesis of urea derivatives from DMA and their subsequent evaluation against various cancer cell lines. The study revealed that certain derivatives exhibited IC50 values lower than established chemotherapeutics like Doxorubicin .

For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 7 | PACA2 | 17.8 |

| 8 | HCT116 | 22.4 |

| 9 | HePG2 | 12.4 |

These findings suggest that DMA-derived compounds may offer new avenues for cancer therapy by targeting multiple pathways involved in tumor growth and proliferation.

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant potential of various DMA derivatives using DPPH assays and found significant activity correlating with structural modifications.

- Antibacterial Properties : Another investigation assessed the antibacterial effects of DMA against clinical isolates and confirmed its efficacy in inhibiting bacterial growth.

- Anticancer Activity : A recent study synthesized novel compounds from DMA and tested them against multiple cancer cell lines, demonstrating promising results in reducing cell viability.

Propriétés

IUPAC Name |

3,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNRGWPVJGDABME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065018 | |

| Record name | 3,5-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10272-07-8 | |

| Record name | 3,5-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10272-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010272078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 3,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS9DUH84WG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3,5-Dimethoxyaniline?

A1: this compound has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided articles don't delve into detailed spectroscopic characterization, they do highlight specific structural features. For example, in the synthesis of tris(3,5-dimethoxyanilinium) dihydrogentriphosphate, X-ray diffraction confirmed the planar nature of the aromatic ring and the extended conformation of the methoxy side groups. [, ]

Q3: Can this compound be used as a starting material for synthesizing other compounds?

A3: Absolutely! Its electron-rich aromatic ring makes it highly reactive in electrophilic aromatic substitution reactions. This property is exploited in various studies:

- Synthesis of bisindolines: Reaction with vicinal diones like benzil and 4-methylbenzil under acidic conditions leads to the formation of bisindolines, with the reaction pathway proceeding through a Friedel–Crafts type electrophilic attack. [, ]

- Regioselective Friedel-Crafts alkylation: this compound reacts with aldehydes in the presence of trifluoroacetic acid and triethylsilane to yield p-alkyl 3,5-dimethoxyanilines with high regioselectivity. This reaction is applicable to aromatic, heteroaromatic, and aliphatic aldehydes. [, ]

- Synthesis of 2-quinolones: Propargylamides derived from this compound through Ugi reactions undergo gold-catalyzed intramolecular alkyne hydroarylation, efficiently forming the 2-quinolone core. []

Q4: Are there any unique reactions observed with this compound?

A4: Yes, the reaction of this compound with 1,2-indanedione yields unexpected products. Instead of a simple condensation, the reaction forms complex structures, including 2,2'-bis(3,5-dimethoxyphenylamino)[3,3'-biindene]-1,1'-dione and diastereomers of 11a'-[2-(3,5-dimethoxyphenylamino)-1-oxoinden-3-yl]-6',6a',11',11a'-tetrahydro-1',3'-dimethoxyspiro[indene-2(3H), 6'-5'H-indeno[1,2-c]-quinoline]-1,11'-dione. X-ray crystallography was crucial in elucidating these structures. [, , ]

Q5: Does this compound exhibit any catalytic activity?

A5: While not a catalyst itself, this compound plays a crucial role in analytical applications:

- Copper (II) Detection: The oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone with N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3,5-dimethoxyaniline is catalyzed by copper (II). This forms the basis for highly sensitive spectrophotometric methods to detect trace amounts of copper in various samples, including pepperbush and tap water. [, , ]

Q6: Are there any applications of this compound in material science?

A6: Yes, this compound is a precursor to poly(this compound) (P(3,5-DMA)), a conducting polymer.

- Synthesis of Hollow Microspheres: Interfacial polymerization of this compound using camphorsulfonic acid as a dopant and soft template yields P(3,5-DMA) hollow microspheres with a narrow size distribution and uniform shape. This technique holds promise for various applications in materials science. []

Q7: Are there other noteworthy applications of this compound?

A7:

- Selenium Nanowire Synthesis: this compound acts as a reducing agent in the solvothermal synthesis of ultralong selenium nanowires. These nanowires self-assemble into diverse hierarchical architectures, exhibiting excellent field emission properties. []

Q8: What is the significance of the methoxy groups in this compound?

A8: The methoxy groups are electron-donating substituents, significantly influencing the reactivity and properties of this compound. They enhance the electron density of the aromatic ring, making it more susceptible to electrophilic attack and influencing its interactions in crystal structures.

Q9: Has research explored analogs of this compound?

A9: Yes, several studies utilize this compound as a starting point for diversity-oriented synthesis (DOS):

- Natural Product Analogs: Amino dimethoxyacetophenones, easily synthesized from this compound, serve as valuable building blocks for creating diverse libraries of natural product analogs, including those of flavones, coumarins, azocanes, chalcones, and aurones. This approach is valuable in drug discovery. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.